![molecular formula C19H21ClN2O3 B2875813 3-chloro-N-[1-(2-furylcarbonyl)-1,2,3,4-tetrahydro-7-quinolinyl]-2,2-dimethylpropanamide CAS No. 946319-93-3](/img/structure/B2875813.png)
3-chloro-N-[1-(2-furylcarbonyl)-1,2,3,4-tetrahydro-7-quinolinyl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-[1-(2-furylcarbonyl)-1,2,3,4-tetrahydro-7-quinolinyl]-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C19H21ClN2O3 and its molecular weight is 360.84. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-[1-(2-furylcarbonyl)-1,2,3,4-tetrahydro-7-quinolinyl]-2,2-dimethylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-[1-(2-furylcarbonyl)-1,2,3,4-tetrahydro-7-quinolinyl]-2,2-dimethylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Activity
This compound has been studied for its potential antiproliferative effects, particularly in the context of cancer research. Furan derivatives are known to exhibit significant activity against various cancer cell lines. The presence of the furan-2-carbonyl moiety in this compound suggests it may interfere with the proliferation of cancer cells, potentially acting as a chemotherapeutic agent .
Antioxidant Properties
The antioxidant properties of furan-based compounds make them valuable in the study of oxidative stress-related diseases. This compound could be part of research efforts to develop new antioxidants that help protect cells from damage caused by free radicals .
Drug Design and Synthesis
The structural complexity of this compound, with multiple functional groups, makes it a candidate for drug design and synthesis studies. Its potential to bind with various biological targets can be explored to develop new medications with improved efficacy and safety profiles .
Pharmacokinetic Modeling
The compound’s unique structure allows for the study of its pharmacokinetic properties using computational tools like SwissADME. Understanding its absorption, distribution, metabolism, and excretion (ADME) can provide insights into its potential as a drug candidate .
Tuberculosis Treatment Research
Compounds with similar structures have been evaluated for their anti-tubercular activity. While not directly mentioned, the structural analogs of this compound could guide the synthesis of new derivatives with potential applications in treating tuberculosis .
Chemical Synthesis Methodology
The compound can be used to study various chemical synthesis methodologies, such as metal-free one-flask synthesis approaches. These methods are valuable for creating diversely substituted furans, which have numerous applications in medicinal chemistry .
properties
IUPAC Name |
3-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-19(2,12-20)18(24)21-14-8-7-13-5-3-9-22(15(13)11-14)17(23)16-6-4-10-25-16/h4,6-8,10-11H,3,5,9,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLLLURXYXZVRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CO3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2875730.png)
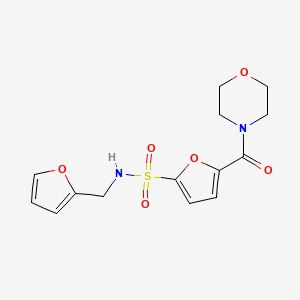
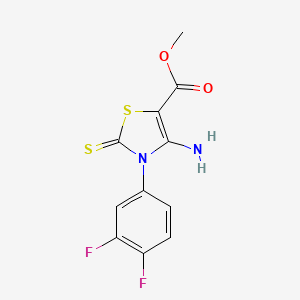

![2-[(6-Fluoropyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2875739.png)
![6-chloro-N2-[4-(morpholin-4-yl)butyl]pyridine-2,5-dicarboxamide](/img/structure/B2875740.png)
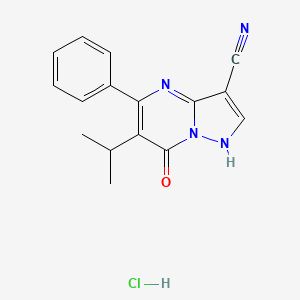
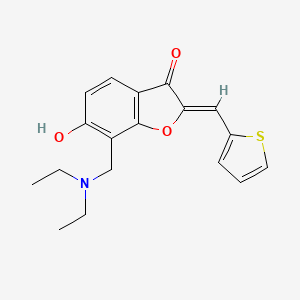

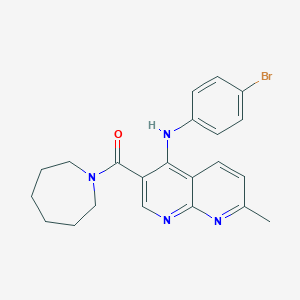
![N-(2-ethyl-6-methylphenyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]-N-(2-methoxy-1-methylethyl)acetamide](/img/structure/B2875746.png)
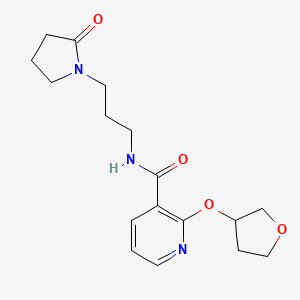

![N-(2-methoxyethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2875751.png)